molecular formula C10H12N2O B3054167 Pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro- CAS No. 58635-39-5

Pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro-

Cat. No.: B3054167
CAS No.: 58635-39-5
M. Wt: 176.21 g/mol
InChI Key: MBJYQBCGLVDNTL-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro- is a heterocyclic compound that belongs to the class of pyrroloindoles. This compound is characterized by a fused ring system consisting of a pyrrole ring and an indole moiety. Pyrroloindoles are known for their diverse pharmacological properties and have been the subject of extensive research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro- can be achieved through various methods. One practical and sustainable approach involves the Cu/Fe catalyzed intramolecular C-H bond amination of α-indolylhydrazones. This method operates at 50°C in air with water as the only reaction medium, making it environmentally benign . Another method involves the formal [3 + 2] cycloaddition initiated by C-H activation, which uses [Cp*RhCl2]2 as a catalyst and electron-deficient alkenes at the C3-position of the indole moiety .

Industrial Production Methods

Industrial production methods for pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro- are not well-documented in the literature. the scalable and environmentally friendly synthetic routes mentioned above could potentially be adapted for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in formal [3 + 2] cycloaddition reactions, which involve the formation of C-C and C-N bonds .

Common Reagents and Conditions

Common reagents used in the reactions of pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro- include isocyanates, electron-deficient alkenes, and directing groups at the N1-position of the indole moiety. Reaction conditions often involve the use of catalysts such as [Cp*RhCl2]2 and Cu/Fe co-catalyst systems .

Major Products

The major products formed from these reactions include various pyrroloindole derivatives, which are of significant interest in pharmaceutical and medicinal chemistry due to their potential biological activities .

Mechanism of Action

The mechanism of action of pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as acetylcholinesterase, which is involved in neurotransmission . Additionally, it can interact with other molecular targets, leading to its diverse pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro- is unique due to its specific ring structure and the environmentally friendly synthetic methods available for its preparation

Properties

IUPAC Name

2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]indol-8b-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-10-5-6-11-9(10)12-8-4-2-1-3-7(8)10/h1-4,9,11-13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJYQBCGLVDNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1(C3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578646
Record name 2,3,8,8a-Tetrahydropyrrolo[2,3-b]indol-3a(1H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58635-39-5
Record name 2,3,8,8a-Tetrahydropyrrolo[2,3-b]indol-3a(1H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro-
Reactant of Route 2
Pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro-
Reactant of Route 3
Pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro-
Reactant of Route 4
Pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro-
Reactant of Route 5
Pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro-
Reactant of Route 6
Pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro-

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